molecular formula C10H7N B8066235 4-(Prop-2-YN-1-YL)benzonitrile

4-(Prop-2-YN-1-YL)benzonitrile

Cat. No.: B8066235
M. Wt: 141.17 g/mol
InChI Key: FBTKJZVYFGLMEA-UHFFFAOYSA-N
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Description

4-(Prop-2-YN-1-YL)benzonitrile is an organic compound with the molecular formula C10H7N It is characterized by the presence of a nitrile group attached to a benzene ring, which is further substituted with a propynyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Prop-2-YN-1-YL)benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-bromobenzonitrile with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

4-Bromobenzonitrile+Propargyl bromideK2CO3,DMF,heatThis compound\text{4-Bromobenzonitrile} + \text{Propargyl bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{heat}} \text{this compound} 4-Bromobenzonitrile+Propargyl bromideK2​CO3​,DMF,heat​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-(Prop-2-YN-1-YL)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The propynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 4-(prop-2-YN-1-YL)benzaldehyde.

    Reduction: Formation of 4-(prop-2-YN-1-YL)benzylamine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(Prop-2-YN-1-YL)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Prop-2-YN-1-YL)benzonitrile depends on its specific application. In chemical reactions, the nitrile group can act as an electrophile, while the propynyl group can participate in various addition reactions. In biological systems, the compound may interact with enzymes or receptors, leading to specific biochemical effects. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-(Prop-2-YN-1-YL)phenol: Similar structure but with a hydroxyl group instead of a nitrile group.

    4-(Prop-2-YN-1-YL)aniline: Similar structure but with an amino group instead of a nitrile group.

    4-(Prop-2-YN-1-YL)benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.

Uniqueness

4-(Prop-2-YN-1-YL)benzonitrile is unique due to the presence of both a nitrile group and a propynyl group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research.

Properties

IUPAC Name

4-prop-2-ynylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N/c1-2-3-9-4-6-10(8-11)7-5-9/h1,4-7H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBTKJZVYFGLMEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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